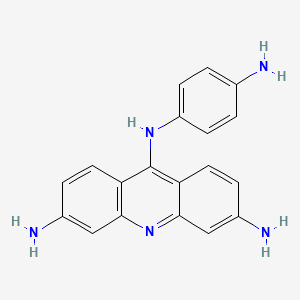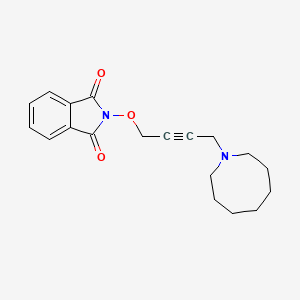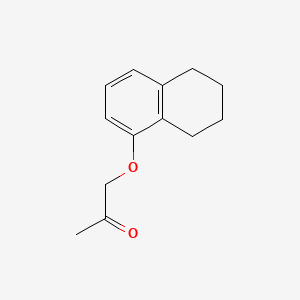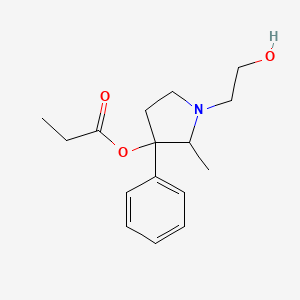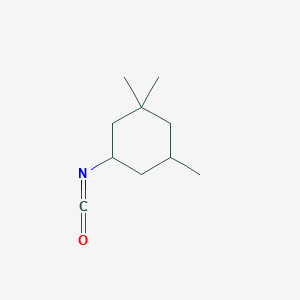![molecular formula C10H10N4O4S2 B14443219 ({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid CAS No. 73255-68-2](/img/structure/B14443219.png)
({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid is a complex organic compound featuring a thiazole ring, a hydrazinylidene group, and a methanesulfonic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the hydrazinylidene group and the methanesulfonic acid moiety. Common synthetic routes include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Introduction of Hydrazinylidene Group: This step involves the reaction of the thiazole derivative with hydrazine or its derivatives under controlled conditions.
Attachment of Methanesulfonic Acid Moiety: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, ({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. Its unique structure allows it to target specific biological pathways, making it a promising candidate for drug development .
Industry
In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of ({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Hydrazinylidene Compounds: Compounds like hydrazones and hydrazides have similar functional groups and are used in similar applications.
Methanesulfonic Acid Derivatives: Compounds such as methanesulfonamide and methanesulfonyl chloride are related in structure and reactivity.
Uniqueness
({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid is unique due to its combination of the thiazole ring, hydrazinylidene group, and methanesulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
73255-68-2 |
|---|---|
分子式 |
C10H10N4O4S2 |
分子量 |
314.3 g/mol |
IUPAC名 |
[3-hydroxy-4-(1,3-thiazol-2-yldiazenyl)anilino]methanesulfonic acid |
InChI |
InChI=1S/C10H10N4O4S2/c15-9-5-7(12-6-20(16,17)18)1-2-8(9)13-14-10-11-3-4-19-10/h1-5,12,15H,6H2,(H,16,17,18) |
InChIキー |
IVCBZQXYYPHFHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCS(=O)(=O)O)O)N=NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


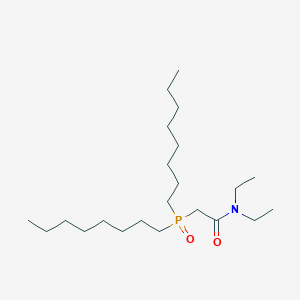
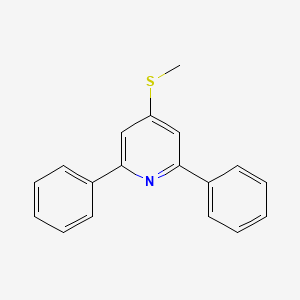
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
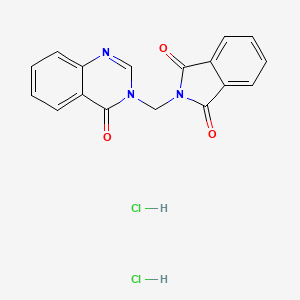
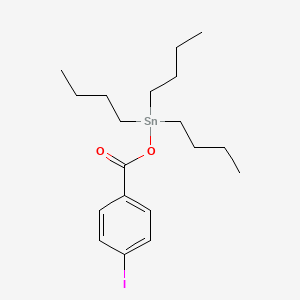
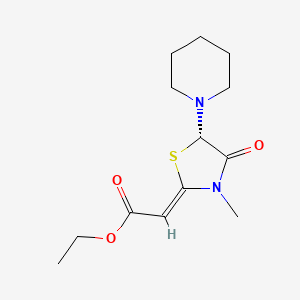
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
